molecular formula C7H3ClF4O B1402236 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene CAS No. 1261846-38-1

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

Cat. No.: B1402236
CAS No.: 1261846-38-1
M. Wt: 214.54 g/mol
InChI Key: XCXYIGOVURSNLB-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is a specialized halogenated aromatic compound of significant interest in advanced chemical research and development. This multifluorinated benzene derivative serves as a critical synthetic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms and the difluoromethoxy group is known to enhance metabolic stability, alter lipophilicity, and improve bioavailability . Its unique structure, featuring chloro and difluoromethoxy substituents on a difluorinated benzene ring, makes it a valuable electrophilic scaffold for various catalytic cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the construction of complex biaryl and heteroaryl architectures . In materials science, this compound is utilized as a key precursor for the synthesis of organic semiconductors and liquid crystals, where its specific substitution pattern allows for precise modulation of electronic properties and intermolecular interactions . The compound is characterized by high purity (typically >97%), verified by techniques such as 1H NMR, 13C NMR, and mass spectrometry . Due to its reactivity, this compound is packaged under inert gas in amber glass vials to maintain stability and is intended for use by qualified researchers in a controlled laboratory environment . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXYIGOVURSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

This method involves the substitution of a suitable leaving group on a halogenated benzene derivative with a difluoromethoxy nucleophile. The difluoromethoxy group can be introduced by reacting the aromatic precursor with difluoromethoxide anion sources under catalytic conditions.

  • Starting Materials : Halogenated benzene derivatives such as 2-chloro-1,3-difluorobenzene or related intermediates.
  • Reagents : Difluoromethoxide sources, often generated in situ or as stable salts.
  • Catalysts : Specific catalysts or bases may be used to facilitate nucleophilic substitution and improve yield.
  • Solvents : Polar aprotic solvents such as acetonitrile or dimethylformamide are preferred to enhance nucleophilicity and solubility.
  • Reaction Conditions : Elevated temperatures (often 70–100 °C) under inert atmosphere (nitrogen) to prevent side reactions.

This approach yields this compound with good selectivity and purity.

Halogenation and Difluoromethylation Routes

Alternative methods involve initial halogenation steps to install chlorine and fluorine atoms on the benzene ring, followed by difluoromethylation or difluoromethoxylation reactions.

  • Halogenation : Controlled chlorination and fluorination reactions are used to prepare the appropriately substituted benzene intermediate.
  • Difluoromethoxylation : Introduction of the difluoromethoxy group can be achieved by reaction with difluorocarbene precursors or difluoromethylating agents under catalytic conditions.

These routes are more complex but allow for fine-tuning of substitution patterns.

Recent Advances: Cesium Carbonate Catalyzed Synthesis (Analogous Pyrazine Example)

Though directly for a pyrazine derivative, a related synthetic method demonstrates the use of cesium carbonate as a catalyst in a mixed acetonitrile-water solvent system under nitrogen protection, heating at 70–75 °C for 15–20 hours. This method involves reacting sodium difluorochloroacetate with a chlorinated aromatic alcohol to form the difluoromethoxy-substituted product with high yield and operational simplicity. This approach suggests potential adaptation for benzene derivatives like this compound.

Comparative Data Table of Preparation Parameters

Parameter Nucleophilic Substitution Method Halogenation + Difluoromethylation Route Cesium Carbonate Catalyzed Method (Pyrazine Analog)
Starting Materials Halogenated benzene derivatives Aromatic precursors + halogenating agents Sodium difluorochloroacetate + chlorinated alcohol
Catalyst Bases or phase transfer catalysts Metal catalysts or halogenating agents Cesium carbonate
Solvent Polar aprotic solvents (e.g., acetonitrile) Various organic solvents Acetonitrile-water (10:1 volume ratio)
Temperature 70–100 °C Variable, often elevated 70–75 °C
Reaction Time Several hours Variable 15–20 hours
Atmosphere Nitrogen or inert gas Inert or controlled atmosphere Nitrogen protection
Yield Moderate to high Moderate High (reported for analogous pyrazine synthesis)
Purification Extraction, chromatography Extraction, distillation Extraction, column chromatography

Research Findings and Analysis

  • The nucleophilic substitution method remains the most straightforward and widely used approach for synthesizing this compound, leveraging commercially available halogenated benzene derivatives and difluoromethoxide sources.
  • The reaction conditions are critical to achieving high selectivity and yield, with temperature control and inert atmosphere minimizing side reactions such as hydrolysis or unwanted halogen exchange.
  • The cesium carbonate catalyzed method, although reported for a pyrazine analog, offers a promising synthetic route due to its operational simplicity, high yield, and mild conditions, suggesting potential applicability to benzene derivatives.
  • Halogenation followed by difluoromethylation routes, while more complex, allow for the synthesis of structurally related compounds with varied substitution patterns, useful in tailoring chemical properties for specific applications.
  • Challenges include the handling of fluorinated reagents and controlling regioselectivity during substitution reactions, which require careful optimization of catalysts, solvents, and reaction parameters.

Summary Table of Key Chemical Data for this compound

Property Data
CAS Number 1261846-38-1
Molecular Formula C7H3ClF4O
Molecular Weight 214.54 g/mol
IUPAC Name This compound
SMILES C1=C(C=C(C(=C1F)Cl)F)OC(F)F
Standard InChI InChI=1S/C7H3ClF4O/c8-6-4(9)1-3(2-5(6)10)13-7(11)12/h1-2,7H
Typical Reaction Solvent Acetonitrile, DMF
Typical Reaction Temp. 70–100 °C

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 2 and fluorine atoms on the benzene ring undergo substitution reactions with nucleophiles.

Key Reactions:

  • Ammonolysis : Reaction with ammonia in DMF at 80°C replaces chlorine with an amino group, yielding 2-amino-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~70%).

  • Methoxylation : Treatment with sodium methoxide in methanol under reflux substitutes chlorine with methoxy, forming 2-methoxy-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~65%).

Mechanistic Insight :
The electron-withdrawing difluoromethoxy (-OCF₂Cl) and fluorine substituents activate the aromatic ring toward NAS by polarizing the C–Cl bond and stabilizing the Meisenheimer intermediate through inductive effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogen substituents.

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME, 80°C.
Product : Biaryl derivatives (e.g., 5-(difluoromethoxy)-1,3-difluoro-2-biphenyl ) .
Yield : 75–85% under optimized conditions .

Ullmann Coupling

Reagents : CuI, 1,10-phenanthroline, aryl iodide, DMF, 120°C.
Product : 2-(Aryl)-5-(difluoromethoxy)-1,3-difluorobenzene .
Yield : ~60%.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring directs electrophiles to meta/para positions relative to the difluoromethoxy group.

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C.

  • Product : 2-Chloro-5-(difluoromethoxy)-1,3-difluoro-4-nitrobenzene (major) .

Sulfonation :

  • Conditions : SO₃/H₂SO₄, 50°C.

  • Product : 2-Chloro-5-(difluoromethoxy)-1,3-difluoro-4-sulfonic acid .

Oxidation

The difluoromethoxy group resists oxidation, but side-chain modifications occur:

  • Oxidative Dehalogenation : Cl substituent oxidizes to hydroxyl under strong conditions (e.g., KMnO₄/H₂O, 100°C) .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces Cl to H, yielding 5-(difluoromethoxy)-1,2,3-trifluorobenzene (yield: ~90%) .

Halogen Exchange Reactions

Fluorine-Chlorine Exchange :

  • Reagents : HF/pyridine, 150°C.

  • Product : 2-Fluoro-5-(difluoromethoxy)-1,3-difluorobenzene (yield: ~55%) .

Comparative Reactivity Analysis

Reaction TypePosition of ReactivityKey Influencing FactorYield Range
Nucleophilic SubstitutionC2 (Cl)Electron-withdrawing substituents60–85%
Suzuki CouplingC2 (Cl)Pd catalyst efficiency70–85%
Electrophilic SubstitutionC4, C6Ring activation by -OCF₂Cl50–75%
ReductionC2 (Cl)H₂ pressure and catalyst activity85–90%

Mechanistic Considerations

  • Electron-Withdrawing Effects : The -OCF₂Cl group decreases electron density at C2, favoring NAS and coupling reactions .

  • Steric Effects : Bulky substituents at C5 hinder electrophilic attack at adjacent positions.

  • Halogen Bonding : Fluorine atoms participate in non-covalent interactions, stabilizing transition states in coupling reactions .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene serves as a valuable building block for synthesizing various complex molecules. Its unique structure allows for:

  • Synthesis of Fluorinated Compounds : The introduction of fluorine enhances the stability and reactivity of the resulting compounds.
  • Development of New Reaction Pathways : Recent advances in difluoromethylation processes have streamlined access to molecules relevant in pharmaceuticals .

Biology

The compound's halogenated structure makes it suitable for biological applications:

  • Pharmaceutical Development : Research indicates potential therapeutic applications due to its ability to interact with biological targets like enzymes and receptors. For instance, compounds with similar structures have been shown to exhibit significant biological activity, including enzyme inhibition .
  • Agrochemicals : Its properties make it a candidate for developing agrochemicals with enhanced efficacy against pests while minimizing environmental impact.

Industry

In industrial applications, this compound is utilized for producing specialty chemicals:

  • Material Science : The compound is used in creating materials with high thermal stability and resistance to degradation, which are essential for various industrial applications.
  • Chemical Manufacturing : It plays a role in producing other fluorinated compounds that find use in electronics and coatings due to their unique properties .

Case Study 1: Pharmaceutical Applications

A recent study focused on the synthesis of new antifungal agents derived from this compound. Researchers demonstrated that modifying the compound's structure led to enhanced antifungal activity against resistant strains of fungi. The incorporation of the difluoromethoxy group was crucial for improving solubility and bioavailability.

Case Study 2: Agrochemical Development

Another study explored the use of this compound in developing insecticides. By leveraging its unique chemical properties, researchers were able to create formulations that exhibited higher potency against target pests while reducing toxicity to non-target organisms. This approach aligns with current trends toward sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The presence of halogen atoms enhances its ability to interact with enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogenated Difluorobenzenes

  • 1,2-Difluorobenzene (CAS 367-11-3) and 1,3-difluorobenzene (CAS 372-18-9): Simpler structures with only two fluorine atoms. Lower molecular weight (114.09 g/mol vs. 237.05 g/mol for the target compound) and higher volatility (boiling points: 92°C and 83°C, respectively) . Limited applications in electronics and solvents due to fewer reactive sites.
  • 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7): Structural isomer with bromine replacing chlorine at position 3.

Heterocyclic Analogues

  • 2-Chloro-5-(difluoromethoxy)pyrimidine (CAS 1192813-64-1):
    • Pyrimidine ring replaces benzene, introducing nitrogen atoms that alter electronic properties.
    • Molecular weight: 180.54 g/mol.
    • Widely used in kinase inhibitor synthesis due to nitrogen’s hydrogen-bonding capability .

Polyhalogenated Derivatives

  • 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS 2724604):
    • Additional bromine atoms increase molecular weight (294.30 g/mol) and steric hindrance.
    • Applications in flame retardants and corrosion inhibitors .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP<sup>*</sup> Key Applications
2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene 237.05 ~250 (estimated) 2.8 Agrochemicals, pharmaceuticals
1,2-Difluorobenzene 114.09 92 1.9 Solvents, electronics
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene 281.97 ~260 (estimated) 3.1 Suzuki coupling intermediates
2-Chloro-5-(difluoromethoxy)pyrimidine 180.54 N/A 1.5 Kinase inhibitors

<sup>*</sup>LogP values estimated via computational models.

Biological Activity

2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H4ClF3O, characterized by the presence of chlorine and difluoromethoxy substituents on a difluorobenzene ring. The unique electronic properties imparted by these halogen atoms can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances lipophilicity and can modulate the compound's permeability across biological membranes, which is critical for its bioactivity .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related difluorinated compounds have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances potency against various cancer cell lines .

Case Studies

  • Inhibition of ERK Pathway : A study highlighted the potential of fluorinated compounds in selectively inhibiting the ERK signaling pathway, which is often deregulated in cancers. This suggests that this compound may have similar inhibitory effects .
  • Antiproliferative Activity : In a comparative analysis of several fluorinated aromatic compounds, it was found that those with halogen substitutions exhibited enhanced antiproliferative activity against colon cancer cell lines. The IC50 values for these compounds were significantly lower than their non-fluorinated counterparts, indicating higher efficacy .

Research Findings

  • Lipophilicity and Permeability : The introduction of difluoromethoxy groups has been shown to increase lipophilicity (logP values) while maintaining or enhancing permeability through cell membranes. This property is crucial for drug development as it affects absorption and distribution in biological systems .
  • Toxicological Studies : Preliminary toxicological assessments indicate that while some fluorinated compounds can exhibit cytotoxicity at high concentrations, the specific effects of this compound require further investigation to establish safety profiles .

Comparative Analysis

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameIC50 (nM)Mechanism of Action
This compoundTBDPotential ERK inhibition
TASIN Analog0.03–3.0Selective inhibition of cancer cell lines
4-Methoxyphenyl-substituted Compound25General antiproliferative activity

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 2-chloro-5-(difluoromethoxy)-1,3-difluorobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogen-exchange reactions, leveraging fluorinating agents like KF or CsF under phase-transfer catalysis (PTC). For example, substituting chlorine atoms with fluorine in a dichlorobenzene precursor using fluorides and crown ethers (e.g., 18-crown-6) at 120–150°C improves selectivity . The difluoromethoxy group may be introduced via nucleophilic substitution of a methoxy precursor with difluoromethylating agents (e.g., ClCF2_2O−) under anhydrous conditions.
  • Critical Factors : Solvent polarity (e.g., DMF vs. DCM), temperature control, and catalyst loading significantly impact reaction efficiency. Excess fluorinating agents can lead to over-fluorination, reducing purity .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorination patterns (e.g., δ −60 to −70 ppm for CF2_2 groups). 13C^{13}\text{C} NMR helps distinguish between aromatic carbons adjacent to electron-withdrawing substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 226.98 for C7_7H3_3ClF4_4O).
  • X-ray Crystallography : Resolves stereoelectronic effects of fluorine substituents on molecular conformation .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

  • Key Findings : The difluoromethoxy group is hydrolytically sensitive, particularly in protic solvents (e.g., water, alcohols). Storage at 0–6°C in inert atmospheres (argon) is recommended to prevent degradation . Thermal stability tests (TGA/DSC) show decomposition above 200°C, suggesting safe handling below this threshold .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights : The electron-withdrawing nature of fluorine and difluoromethoxy groups deactivates the aromatic ring, reducing electrophilic substitution rates. However, the chloro substituent at position 2 enables Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh3_3)4_4 catalysts. Computational studies (DFT) reveal that fluorine’s inductive effects lower the LUMO energy, facilitating nucleophilic attack at specific positions .
  • Contradictions : Some studies report reduced coupling efficiency due to steric hindrance from the difluoromethoxy group, necessitating optimized ligand systems (e.g., SPhos or XPhos) .

Q. What strategies resolve contradictions in reported fluorination yields for similar compounds?

  • Case Study : In fluorination of 1,3-dichlorobenzene, yields vary from 50% to 68% depending on catalyst choice (e.g., phase-transfer catalysts vs. ionic liquids). Systematic screening shows that KF with 18-crown-6 in DMF at 140°C maximizes yield (68%) by enhancing fluoride ion mobility . Conflicting data may arise from trace moisture or impurities in reagents, underscoring the need for rigorous drying protocols .

Q. How can conformational analysis guide the design of derivatives for bioactive applications?

  • Approach : Molecular docking and dynamic simulations (MD) assess how fluorine substituents affect binding to biological targets. For example, the difluoromethoxy group’s gauche effect stabilizes specific conformers, enhancing interactions with hydrophobic enzyme pockets. X-ray structures of related benzoic acid derivatives (e.g., 2-chloro-4-fluoro-5-(pyrimidinyl)benzoic acid) reveal planar geometries critical for inhibitory activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene
Reactant of Route 2
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2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene

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